molecular formula C14H21NO6 B6217267 methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate CAS No. 2751620-79-6

methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Cat. No.: B6217267
CAS No.: 2751620-79-6
M. Wt: 299.3
InChI Key:
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Description

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step often involves the addition of a hydroxypropyl group to the furan ring through a nucleophilic substitution reaction.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The furan ring can interact with biological targets through hydrogen bonding and π-π interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-amino-3-hydroxypropyl)furan-2-carboxylate: Similar structure but without the Boc protection.

    Ethyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is unique due to the presence of the Boc-protected amine, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

2751620-79-6

Molecular Formula

C14H21NO6

Molecular Weight

299.3

Purity

95

Origin of Product

United States

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